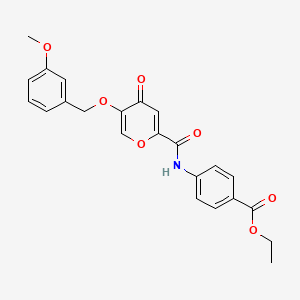

ethyl 4-(5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamido)benzoate

Description

Ethyl 4-(5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamido)benzoate is a synthetic organic compound featuring a 4-oxo-4H-pyran core substituted with a 3-methoxybenzyloxy group at position 5 and an ethyl benzoate moiety linked via an amide bond at position 2. Its molecular formula is C₂₄H₂₃NO₇, with a molecular weight of 437.44 g/mol.

Properties

IUPAC Name |

ethyl 4-[[5-[(3-methoxyphenyl)methoxy]-4-oxopyran-2-carbonyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO7/c1-3-29-23(27)16-7-9-17(10-8-16)24-22(26)20-12-19(25)21(14-31-20)30-13-15-5-4-6-18(11-15)28-2/h4-12,14H,3,13H2,1-2H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWUDQLAPDQNJAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=O)C(=CO2)OCC3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamido)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,3-dicarbonyl compound.

Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via an etherification reaction using 3-methoxybenzyl alcohol and an appropriate leaving group.

Formation of the Carboxamido Group: The carboxamido group can be formed through an amidation reaction involving a carboxylic acid derivative and an amine.

Esterification: The final step involves esterification to form the ethyl benzoate moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamido)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-(5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamido)benzoate has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

Medicine: It could be investigated for its pharmacological properties, including potential anti-inflammatory, antimicrobial, or anticancer activities.

Industry: The compound may be used in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl 4-(5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamido)benzoate depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and physicochemical properties of the target compound with three analogs:

Key Differences and Implications

Substituent Effects on Lipophilicity: The target compound’s 3-methoxybenzyloxy group increases lipophilicity (LogP ~2.8) compared to the less substituted 5-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid (LogP ~1.5) . However, it is less lipophilic than the sulfur-rich analog in (LogP ~3.2), where thiadiazole and thiophene groups dominate.

Synthetic Complexity: The target compound’s synthesis likely parallels methods in and , involving reflux with coupling agents (e.g., malononitrile or ethyl cyanoacetate) to form the pyran core, followed by amide bond formation. In contrast, the thiadiazole-containing analog requires specialized thiol-ether coupling, increasing synthetic difficulty.

Electronic and Steric Effects: The 3-methoxy group on the benzyl moiety provides moderate electron-donating effects, stabilizing the pyran ring’s electron-deficient 4-oxo group. This contrasts with the electron-withdrawing tetrafluoropropyl group in , which enhances metabolic stability but reduces solubility.

Biological and Functional Potential: While the target compound’s amide group suggests medicinal chemistry applications (e.g., protease inhibition), the thiadiazole-thio analog may exhibit pesticidal activity due to sulfur’s role in disrupting enzymatic pathways . Fluorinated analogs like are more resistant to oxidative degradation, a trait valuable in pharmaceuticals but less critical in agrochemicals.

Biological Activity

Ethyl 4-(5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamido)benzoate is a complex organic compound belonging to the class of pyran derivatives, specifically pyran-2-carboxamides. This compound has garnered attention due to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₁₈N₂O₅

- Molecular Weight : Approximately 342.35 g/mol

- Key Functional Groups : Pyran ring, carboxamide, and methoxy substituents.

The unique structural features contribute to its potential reactivity and biological interactions. The presence of the methoxy group enhances lipophilicity, which may influence the compound's bioavailability and interaction with biological targets.

Biological Activities

Ethyl 4-(5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamido)benzoate exhibits several notable biological activities:

- Antimicrobial Activity : Studies have indicated that pyran derivatives can exhibit significant antimicrobial properties. The compound's structure suggests potential efficacy against various bacterial strains, which could be explored further in clinical settings.

- Anticancer Properties : Preliminary research has shown that compounds with similar structural motifs possess anticancer activities. The mechanism may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

- Enzyme Inhibition : The compound is hypothesized to interact with certain enzymes, potentially acting as an inhibitor. This could be relevant in the treatment of diseases where enzyme regulation is crucial.

The mechanism by which ethyl 4-(5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamido)benzoate exerts its biological effects likely involves:

- Target Binding : The compound may bind to specific receptors or enzymes, altering their activity.

- Pathway Modulation : This interaction can lead to downstream effects on cellular processes, potentially influencing pathways related to inflammation, apoptosis, or cell cycle regulation.

Research Findings

Recent studies have focused on elucidating the biological activity of similar compounds within the pyran class. For instance:

Case Studies

- Antimicrobial Efficacy : A study conducted on various pyran derivatives found that those with similar functional groups exhibited significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.

- Cancer Cell Line Studies : In vitro assays demonstrated that ethyl 4-(5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamido)benzoate showed dose-dependent cytotoxicity in MCF-7 breast cancer cells, suggesting potential for development as an anticancer agent.

- Enzyme Interaction Studies : Research into enzyme inhibition revealed that compounds with similar structural characteristics can inhibit key metabolic enzymes involved in cancer metabolism, providing a rationale for further exploration of ethyl 4-(5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamido)benzoate in therapeutic contexts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.